7-氨基-4-羟基喹啉-3-羧酸

描述

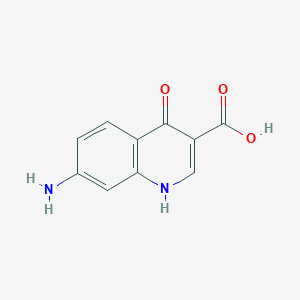

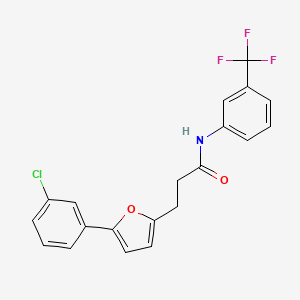

7-Amino-4-hydroxyquinoline-3-carboxylic acid is a heterocyclic compound with a molecular formula of C10H8N2O3 . It features a characteristic double-ring structure, where a benzene ring is fused with a pyridine moiety. Quinoline derivatives, including this compound, have gained significant attention due to their versatile applications in industrial and synthetic organic chemistry .

Synthesis Analysis

Several synthesis protocols exist for constructing the quinoline scaffold. Classical methods such as Gould–Jacob , Friedländer , Ptzinger , Skraup , Doebner von Miller , and Conrad Limpach have been historically employed. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the construction and functionalization of quinolines .

One specific approach involves using enaminone as a replacement for 1,3-dicarbinols, leading to improved yields in the synthesis of quinoline-4-carboxylic acid .

Molecular Structure Analysis

The molecular structure of 7-Amino-4-hydroxyquinoline-3-carboxylic acid consists of a quinoline ring system with an amino group at position 7 and a hydroxy group at position 4. The carboxylic acid group is attached to the third carbon atom of the quinoline ring .

Chemical Reactions Analysis

One notable reaction involves the use of dilute HCl to prepare quinoline-4-carboxylic acid in good to excellent yields . Additionally, the azido–Cu complex can undergo reductive elimination followed by dehydrative cyclo-condensation to yield the desired quinoline .

科学研究应用

1. 羧酸的光敏保护基

已合成出与 7-氨基-4-羟基喹啉-3-羧酸密切相关的溴代羟基喹啉,并将其用作羧酸的光敏保护基。它表现出更高的单光子量子效率和对多光子诱导光解的敏感性,使其在生物学背景下对信使中的笼形基团很有用 (Fedoryak & Dore, 2002)。

2. 细胞呼吸抑制剂

已设计出类似于 7-氨基-4-羟基喹啉-3-羧酸的 7-取代 4-羟基喹啉-3-羧酸来抑制细胞呼吸。已合成出这些化合物并评估了它们在抑制艾利希腹水细胞呼吸和苹果酸脱氢酶(一种细胞内靶酶)方面的功效 (Shah & Coats, 1977)。

3. 合成及对小鼠行为的影响

已合成出结构与 7-氨基-4-羟基喹啉-3-羧酸相似的四氢异喹啉-3-羧酸衍生物,并观察到它们在周围注射后短暂增加小鼠的运动活性。其中一些化合物,包括 7-羟基和 7-羟基-6-甲氧基衍生物,在鼠脑中天然存在,可能发挥生理作用 (Nakagawa, Nihonmatsu, Ohta, & Hirobe, 1996)。

4. 氨基酸偶联中的挑战

发现将氨基酸偶联到与 7-氨基-4-羟基喹啉-3-羧酸结构相关的化合物(如 1,2,3,4-四氢-7-羟基异喹啉-3-羧酸)具有挑战性。已确定克服这些困难的有效策略,有助于合成复杂的肽 (Bozsó, Tóth, Murphy, & Lovas, 2000)。

5. 抗癌活性

一项专注于合成 4-取代-3-羟基喹啉-2(1H)-酮的研究(其与 7-氨基-4-羟基喹啉-3-羧酸具有核心结构)揭示了它们作为抗癌剂的潜力。这些化合物对各种癌细胞系表现出显着的活性,突出了此类结构的治疗潜力 (Paterna, Padanha, Russo, Frade, Faustino, & Gois, 2020)。

6. 激发态双质子转移反应

对与 7-氨基-4-羟基喹啉-3-羧酸密切相关的 7-羟基喹啉-8-羧酸的研究证明了其独特的激发态分子内双质子转移 (ESIDPT) 能力。此特性可用于理解质子传递系统,并对化学传感和分子电子学有影响 (Tang 等,2011)。

未来方向

Future research could explore the biological and pharmaceutical activities of quinolines and their derivatives. Investigating their potential as drug leads, understanding their interactions with biological targets, and optimizing their synthesis methods are promising avenues for further exploration .

属性

IUPAC Name |

7-amino-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c11-5-1-2-6-8(3-5)12-4-7(9(6)13)10(14)15/h1-4H,11H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDOOBVSZJRXFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC=C(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Diethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid](/img/structure/B3288781.png)

![2-chloro-N-{2-[(2-fluorobenzyl)thio]ethyl}acetamide](/img/structure/B3288783.png)

methanamine](/img/structure/B3288791.png)

![Cyclopropanecarboxamide, 1-amino-2-ethenyl-N-[(1-methylcyclopropyl)sulfonyl]-, hydrochloride (1:1), (1R,2S)-](/img/structure/B3288812.png)

![1-(4-Methylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3288824.png)

![(2-Methylimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B3288831.png)